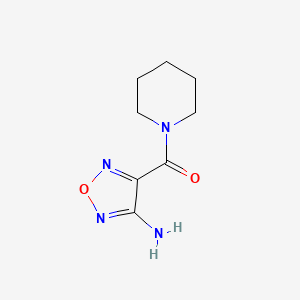

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

Descripción general

Descripción

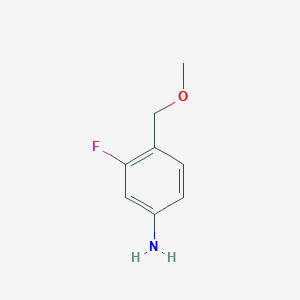

“(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C8H14N6O2 . It is related to the class of furazans, which are heterocyclic compounds containing a 1,2,5-oxadiazole ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-amino-4-cyanofurazan easily condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis have been used to prove the structure of related compounds .Chemical Reactions Analysis

The reactivity of these compounds can significantly change depending on the substituents. For example, replacing one nitrile group with an ethoxycarbonyl group changes the reactivity of these enaminonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, the compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.2±55.0 °C at 760 mmHg, and a flash point of 209.7±31.5 °C .Aplicaciones Científicas De Investigación

Materiales Energéticos

El compuesto ha sido estudiado por su uso potencial en materiales energéticos. La densidad relativamente alta y el bajo punto de fusión lo hacen atractivo como explosivo secundario, oxidante y explosivo fundible .

Análisis de Descomposición Térmica

El proceso de descomposición térmica del compuesto ha sido investigado utilizando técnicas como MS-FTIR-DSC-TG. Esta investigación puede proporcionar información valiosa sobre la estabilidad del compuesto en diversas condiciones .

Análisis de la Estructura Cristalina

La estructura del compuesto ha sido caracterizada por difracción de rayos X de monocristal. Este análisis puede proporcionar información detallada sobre la disposición atómica y molecular dentro del cristal .

Pruebas de Sensibilidad

El compuesto ha sido sometido a pruebas de sensibilidad para evaluar sus respuestas al impacto y la fricción. Estas pruebas son cruciales para evaluar la seguridad del manejo y almacenamiento del compuesto .

Métodos de Síntesis

Se han desarrollado diferentes métodos de síntesis para el compuesto, incluida la reacción con amoníaco gaseoso en tolueno y la oxidación parcial con peróxido de hidrógeno en ácido sulfúrico concentrado .

Pruebas Farmacéuticas

El compuesto se ha utilizado para pruebas farmacéuticas. Se utiliza a menudo como estándar de referencia para obtener resultados precisos .

Enfoque de Emparejamiento de Enlaces de Hidrógeno en Capas

El compuesto se ha utilizado en un enfoque de emparejamiento de enlaces de hidrógeno en capas para organizar moléculas energéticas mediante el apilamiento capa por capa. Esto otorga acceso a materiales energéticos sintonizables con propiedades específicas .

Posible Alternativa a Otros Compuestos Energéticos

El compuesto es estructuralmente similar a otros compuestos energéticos heterocíclicos y puede servir como alternativa en algunas aplicaciones de armas .

Mecanismo De Acción

Target of Action

The primary target of this compound is the soluble adenylate cyclase (sAC) . This enzyme is known to catalyze the synthesis of the second messenger cAMP through the cyclization of ATP .

Mode of Action

The compound interacts with its target, the sAC, by binding to its active site . The binding induces significant conformational changes in the enzyme, which in turn affects its activity . The compound is also known to bind at both the substrate binding pocket and the allosteric site .

Biochemical Pathways

The compound affects the cAMP pathway. By interacting with sAC, it influences the production of cAMP, a crucial second messenger in many biological processes . The downstream effects of this interaction can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its influence on cAMP production. As cAMP is involved in a wide range of cellular processes, the effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-AFPM has a range of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it suitable for use in laboratory experiments. In addition, it has been found to have a range of potential applications, making it a useful compound to study. However, it also has some limitations, such as the fact that it is a relatively new compound, and so there is limited information available about its effects and potential uses.

Direcciones Futuras

There are a number of potential future directions for 4-AFPM research. One potential direction is to investigate its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain types of cancer cells. Another potential direction is to investigate its potential as a treatment for depression, as it has been found to increase the levels of neurotransmitters in the brain. In addition, further research could be conducted into its potential to treat Parkinson’s disease, as well as its potential to have neuroprotective effects. Finally, further research could be conducted into its potential to have other beneficial effects, such as reducing inflammation and improving insulin sensitivity.

Métodos De Síntesis

4-AFPM is typically synthesized through a two-step process. The first step involves the reaction of piperidine and furazan, which yields N-piperidin-4-yl-furazan. The second step involves the reaction of N-piperidin-4-yl-furazan and methylamine, which yields 4-AFPM.

Propiedades

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHTWIYVANKCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329484 | |

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329922-46-5 | |

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)

![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)